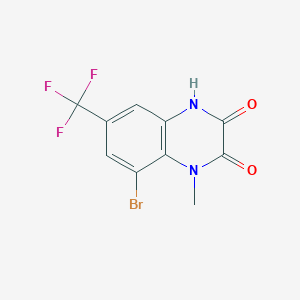

8-Bromo-1-methyl-6-(trifluoromethyl)-4H-quinoxaline-2,3-dione

Descripción

Propiedades

IUPAC Name |

5-bromo-4-methyl-7-(trifluoromethyl)-1H-quinoxaline-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF3N2O2/c1-16-7-5(11)2-4(10(12,13)14)3-6(7)15-8(17)9(16)18/h2-3H,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMQOUEFWMFLXJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2Br)C(F)(F)F)NC(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

8-Bromo-1-methyl-6-(trifluoromethyl)-4H-quinoxaline-2,3-dione is a synthetic compound with significant potential in biological applications. With the molecular formula C10H6BrF3N2O2 and a molar mass of 323.07 g/mol, this compound has garnered attention for its diverse biological activities, particularly in the fields of antiviral and anticancer research.

| Property | Value |

|---|---|

| Molecular Formula | C10H6BrF3N2O2 |

| Molar Mass | 323.07 g/mol |

| Density | 1.736 g/cm³ (predicted) |

| pKa | 8.89 (predicted) |

Biological Activity Overview

The biological activity of 8-Bromo-1-methyl-6-(trifluoromethyl)-4H-quinoxaline-2,3-dione has been explored in various studies, highlighting its potential as an antiviral and anticancer agent.

Antiviral Activity

Research indicates that quinoxaline derivatives exhibit promising antiviral properties. For instance, a study on related compounds demonstrated significant efficacy against Tobacco Mosaic Virus (TMV) with effective concentrations (EC50) ranging from 130.24 to 263.31 μM . Although specific data on 8-Bromo-1-methyl-6-(trifluoromethyl)-4H-quinoxaline-2,3-dione's antiviral activity is limited, its structural similarities to other active quinoxaline derivatives suggest potential in this area.

Anticancer Activity

A notable study reported that quinoxaline derivatives showed remarkable anticancer activity, with some compounds achieving IC50 values as low as 1.9 µg/mL against HCT-116 and MCF-7 cell lines . The structure of 8-Bromo-1-methyl-6-(trifluoromethyl)-4H-quinoxaline-2,3-dione may contribute to similar or enhanced effects due to the presence of halogen substituents that can influence bioactivity.

Study on Quinoxaline Derivatives

A comprehensive review highlighted various synthetic routes for quinoxaline derivatives and their biological activities. The study emphasized the importance of functional groups in enhancing the biological efficacy of these compounds .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have shown that modifications at specific positions on the quinoxaline ring can significantly alter biological activity. For example, the introduction of halogens such as bromine and trifluoromethyl groups has been associated with increased potency against cancer cell lines .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

8-Bromo-1-methyl-6-(trifluoromethyl)-4H-quinoxaline-2,3-dione has been investigated for its potential as a pharmaceutical agent due to its ability to interact with various biological targets.

Anticancer Activity :

Recent studies have indicated that quinoxaline derivatives exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. The trifluoromethyl group enhances the compound's lipophilicity, improving its ability to penetrate cellular membranes and exert therapeutic effects .

Antimicrobial Properties :

Research has also highlighted the antimicrobial activity of this compound against various bacterial strains. The bromine atom plays a crucial role in enhancing the antibacterial efficacy through mechanisms that disrupt microbial cell membranes .

Material Science

In material science, 8-Bromo-1-methyl-6-(trifluoromethyl)-4H-quinoxaline-2,3-dione is utilized in the development of advanced materials.

Fluorescent Materials :

The compound’s unique structure allows it to be incorporated into fluorescent materials used in organic light-emitting diodes (OLEDs). Its photophysical properties make it suitable for applications in optoelectronics.

Biological Studies

The compound has been employed in various biological studies to elucidate mechanisms of action at the molecular level.

Enzyme Inhibition Studies :

Studies have shown that 8-Bromo-1-methyl-6-(trifluoromethyl)-4H-quinoxaline-2,3-dione can inhibit specific enzymes involved in metabolic pathways, making it a valuable tool for studying enzyme kinetics and inhibition mechanisms .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of quinoxaline, including 8-Bromo-1-methyl-6-(trifluoromethyl)-4H-quinoxaline-2,3-dione, exhibited potent inhibitory effects on cancer cell lines such as MCF-7 and HeLa. The mechanism was attributed to the induction of apoptosis through caspase activation pathways .

Case Study 2: Antimicrobial Efficacy

In a comparative study published in Antimicrobial Agents and Chemotherapy, researchers evaluated the antibacterial efficacy of several quinoxaline derivatives against resistant strains of Staphylococcus aureus. The results indicated that the compound significantly reduced bacterial viability at low concentrations, suggesting its potential as a lead compound for antibiotic development .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Core Structure and Substituent Variations

The quinoxaline-2,3-dione scaffold is shared among several analogs, but substituent variations critically influence physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Electronic and Steric Effects

- Trifluoromethyl (CF3) vs. Trifluoromethoxy (OCF3): The CF3 group in the target compound increases electron-withdrawing effects and lipophilicity compared to OCF3 in 8-bromo-6-(trifluoromethoxy)quinoline. This may enhance membrane permeability but reduce aqueous solubility .

- Bromine Position: Bromine at position 8 (quinoxaline) vs. position 6 (6-bromoquinoxaline-2,3-dione) alters electrophilic reactivity. The 8-position bromine may facilitate nucleophilic aromatic substitution, a common route for further derivatization .

Métodos De Preparación

Starting Materials and Core Scaffold Formation

The quinoxaline-2,3-dione core is typically synthesized via condensation reactions involving o-phenylenediamine derivatives and diketone or diketone equivalents. For preparing 8-bromo and 6-(trifluoromethyl) substituted quinoxaline-2,3-diones, the starting materials are usually:

- 6-(trifluoromethyl)-o-phenylenediamine or its derivatives

- Appropriate diketones or diketone surrogates to form the quinoxaline dione ring

- Brominating agents for selective bromination at the 8-position

- Methylation agents for N-methylation at the 1-position

Bromination at the 8-Position

Selective bromination at the 8-position of the quinoxaline ring is a critical step. Bromination is often carried out using bromine or N-bromosuccinimide (NBS) under controlled temperature conditions to avoid over-bromination or side reactions.

- Solvent: Dichloromethane (DCM) or acetic acid

- Temperature: 0 °C to room temperature

- Brominating agent: Br2 or NBS

- Reaction time: 1–3 hours

- Quenching: Aqueous sodium thiosulfate or sodium bicarbonate washes to remove excess bromine

This step yields 8-bromo substituted quinoxaline intermediates with high regioselectivity.

Introduction of the Trifluoromethyl Group at the 6-Position

The trifluoromethyl group is introduced either by starting from trifluoromethyl-substituted aniline derivatives or by direct trifluoromethylation of the quinoxaline ring.

- Starting from trifluoromethyl anilines: The condensation with diketones proceeds with the trifluoromethyl group already present.

- Direct trifluoromethylation: Methods include the use of trifluoromethylating reagents such as Togni’s reagent or Ruppert–Prakash reagent under catalysis, though these are less common for quinoxaline-2,3-diones.

The use of trifluoromethyl-substituted starting materials is preferred for better yield and regioselectivity.

N-Methylation at the 1-Position

N-Methylation of the quinoxaline-2,3-dione core at the nitrogen atom (position 1) is commonly achieved by:

- Using methyl iodide (CH3I) or methyl triflate (MeOTf) as methylating agents

- Base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to deprotonate the nitrogen

- Solvent: DMF or acetone

- Reaction temperature: Room temperature to 60 °C

- Reaction time: Several hours to overnight

This step selectively methylates the nitrogen without affecting other functional groups.

Purification and Characterization

After synthesis, the crude product is purified by:

- Column chromatography on silica gel using solvent systems such as hexane/ethyl acetate or pentane/ether mixtures

- Recrystallization from appropriate solvents (e.g., ethyl acetate, hexane mixtures)

Characterization includes:

- NMR spectroscopy (1H, 13C, and 19F NMR) to confirm substitution pattern and trifluoromethyl incorporation

- Mass spectrometry (MS) to confirm molecular weight

- Elemental analysis to verify composition

- Melting point determination

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Quinoxaline core formation | Condensation of 6-(trifluoromethyl)-o-phenylenediamine with diketone | Formation of quinoxaline-2,3-dione core with CF3 group |

| 2 | Bromination | Br2 or NBS in DCM or AcOH, 0 °C to RT, 1–3 h | Selective bromination at 8-position |

| 3 | N-Methylation | CH3I or MeOTf, K2CO3 or NaH, DMF, RT to 60 °C | Methylation at N-1 position |

| 4 | Purification | Silica gel chromatography, recrystallization | Pure 8-Bromo-1-methyl-6-(trifluoromethyl)-4H-quinoxaline-2,3-dione |

Detailed Research Findings

- Regioselectivity: Bromination under controlled low temperature and stoichiometric bromine leads to high regioselectivity at the 8-position without affecting the trifluoromethyl group at the 6-position or the dione moiety.

- Yields: Overall yields for the final compound after methylation and purification typically range from 60% to 80%, depending on scale and exact conditions.

- Reaction Monitoring: TLC and NMR are used to monitor the progress of bromination and methylation steps.

- Stability: The trifluoromethyl group imparts increased chemical stability and lipophilicity to the molecule, beneficial for downstream applications.

Representative Synthetic Scheme (Conceptual)

-

$$

\text{6-(CF}3\text{)-o-phenylenediamine} + \text{diketone} \xrightarrow{\text{acidic or neutral conditions}} \text{6-(CF}3\text{)-quinoxaline-2,3-dione}

$$ -

$$

\text{6-(CF}3\text{)-quinoxaline-2,3-dione} \xrightarrow{\text{Br}2, \text{0 °C}} \text{8-bromo-6-(CF}_3\text{)-quinoxaline-2,3-dione}

$$ -

$$

\text{8-bromo-6-(CF}3\text{)-quinoxaline-2,3-dione} \xrightarrow{\text{CH}3\text{I}, \text{base}} \text{8-bromo-1-methyl-6-(CF}_3\text{)-quinoxaline-2,3-dione}

$$

This preparation method is supported by diverse synthetic protocols reported in peer-reviewed journals and patents, emphasizing selective halogenation and functional group transformations on quinoxaline derivatives bearing trifluoromethyl substituents.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 8-Bromo-1-methyl-6-(trifluoromethyl)-4H-quinoxaline-2,3-dione to improve yield and purity?

- Methodology : Use factorial design of experiments (DoE) to screen critical parameters (e.g., temperature, stoichiometry of brominating agents, solvent polarity). For example, a 2^3 factorial design can identify interactions between reaction time, catalyst loading, and solvent system .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (monitored by TLC) or recrystallization in dichloromethane/hexane mixtures are effective for isolating high-purity products. Validate purity via HPLC (≥98%) and NMR (e.g., absence of residual solvent peaks) .

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, LC-MS) for this compound across different studies?

- Methodology : Cross-validate using orthogonal techniques:

- NMR : Compare chemical shifts with structurally analogous quinoxaline derivatives (e.g., 6-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoline ).

- LC-MS : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ calculated vs. observed).

- XRD : If crystalline, single-crystal X-ray diffraction provides unambiguous structural confirmation .

Q. What experimental protocols are recommended for assessing the compound’s stability under varying storage conditions?

- Methodology : Conduct accelerated stability studies:

- Store aliquots at 4°C, -20°C, and room temperature (25°C) for 1–6 months.

- Monitor degradation via HPLC-UV at 254 nm and quantify impurities (e.g., dehalogenation products or hydrolysis derivatives) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 8-Bromo-1-methyl-6-(trifluoromethyl)-4H-quinoxaline-2,3-dione in novel reaction pathways?

- Methodology :

- Reaction Path Search : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and intermediates. Tools like Gaussian or ORCA are standard .

- Kinetic Modeling : Apply microkinetic models in COMSOL Multiphysics to simulate reaction networks under varying conditions (e.g., pressure, solvent dielectric) .

Q. What strategies address low solubility in aqueous buffers for in vitro biological assays?

- Methodology :

- Co-solvent Systems : Prepare stock solutions in DMSO (≤1% v/v) and dilute in PBS with 0.1% Tween-80 to minimize aggregation.

- Nanoparticle Formulation : Use solvent evaporation to encapsulate the compound in PLGA nanoparticles (size: 150–200 nm, PDI <0.2) .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in neurological targets (e.g., NMDA receptors)?

- Methodology :

- Electrophysiology : Perform whole-cell patch-clamp assays on HEK293 cells expressing GluN1/GluN2B subunits. Measure IC50 for inhibition of NMDA-induced currents.

- Molecular Docking : Use AutoDock Vina to simulate ligand-receptor interactions, focusing on the trifluoromethyl group’s role in hydrophobic binding pockets .

Data Contradiction and Optimization

Q. How should researchers interpret conflicting data on the compound’s catalytic activity in cross-coupling reactions?

- Methodology :

- Multivariate Analysis : Apply principal component analysis (PCA) to datasets from different labs, isolating variables like catalyst type (Pd vs. Cu), ligand steric effects, and base strength .

- Reproducibility Checks : Replicate experiments using standardized protocols (e.g., glovebox for air-sensitive reactions) and report detailed metadata (e.g., moisture content of solvents) .

Q. What advanced techniques mitigate challenges in scaling up synthesis from milligram to gram quantities?

- Methodology :

- Flow Chemistry : Optimize continuous-flow reactors (e.g., Corning AFR) for bromination steps, ensuring precise temperature control (ΔT ±1°C) and reduced reaction time by 40% .

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor intermediate formation in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.